2-Carboxy-2-methyltetrahydrothiophene 1,1-dioxide
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Overview
Description
2-Carboxy-2-methyltetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C5H10O2S It is a derivative of tetrahydrothiophene, featuring a carboxyl group and a methyl group attached to the tetrahydrothiophene ring, along with a dioxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxy-2-methyltetrahydrothiophene 1,1-dioxide typically involves the oxidation of 2-methyltetrahydrothiophene. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the dioxide functional group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Carboxy-2-methyltetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to the sulfide form.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Esters or amides, depending on the nucleophile used.
Scientific Research Applications
2-Carboxy-2-methyltetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a solvent and intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Carboxy-2-methyltetrahydrothiophene 1,1-dioxide involves its interaction with various molecular targets. The carboxyl group can form hydrogen bonds with biological molecules, while the dioxide group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene 1,1-dioxide: Lacks the carboxyl and methyl groups, making it less versatile in chemical reactions.
2-Methyltetrahydrothiophene: Lacks the dioxide and carboxyl groups, limiting its reactivity and applications.
2-Carboxytetrahydrothiophene: Lacks the methyl group, affecting its steric properties and reactivity.
Uniqueness
2-Carboxy-2-methyltetrahydrothiophene 1,1-dioxide is unique due to the presence of both the carboxyl and dioxide functional groups, which enhance its reactivity and potential applications in various fields. The methyl group also contributes to its steric properties, influencing its interactions with other molecules.
Biological Activity
2-Carboxy-2-methyltetrahydrothiophene 1,1-dioxide (CMTD) is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. With the molecular formula C5H10O2S and a molecular weight of 178.21 g/mol, CMTD features a carboxyl group and a dioxide functional group, contributing to its reactivity and biological interactions.
CMTD is synthesized primarily through the oxidation of 2-methyltetrahydrothiophene using hydrogen peroxide in the presence of acetic acid as a catalyst. This method ensures the selective formation of the dioxide functional group while maintaining high yields and purity, which is crucial for research applications.
The biological activity of CMTD can be attributed to its ability to interact with various molecular targets in biological systems. The carboxyl group allows for hydrogen bonding with biological macromolecules, while the dioxide group can participate in redox reactions. These interactions may modulate enzyme activity and receptor binding, leading to various physiological effects.
Antimicrobial Activity
CMTD has been explored for its antimicrobial properties. In vitro studies indicate that it exhibits significant antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anti-inflammatory Effects
Research has indicated that CMTD may possess anti-inflammatory properties. In animal models, administration of CMTD resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for inflammatory conditions.
Antioxidant Properties
CMTD has also been studied for its antioxidant capabilities. It demonstrates the ability to scavenge free radicals and inhibit lipid peroxidation, which can contribute to cellular damage in various diseases. This property positions CMTD as a candidate for further investigation in oxidative stress-related disorders.
Case Studies
Study | Findings | |
---|---|---|
Antimicrobial Efficacy | CMTD showed inhibition zones against E. coli and S. aureus | Supports potential use in treating bacterial infections |
Anti-inflammatory Study | Reduced cytokine levels in rat models | Suggests efficacy in managing inflammation |
Antioxidant Capacity | Significant reduction in oxidative stress markers | Indicates potential role in preventing oxidative damage |
Research Applications
CMTD serves as a versatile building block in organic synthesis, facilitating the preparation of more complex molecules. Its unique functional groups make it an attractive candidate for developing new pharmaceuticals, particularly those targeting microbial infections and inflammatory diseases.
Comparison with Similar Compounds
CMTD's biological activity can be compared with similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
Tetrahydrothiophene 1,1-dioxide | Lacks carboxyl group | Limited reactivity |
2-Methyltetrahydrothiophene | Lacks dioxide group | Lower antimicrobial activity |
2-Carboxytetrahydrothiophene | Lacks methyl group | Different steric properties |
CMTD's unique combination of functional groups enhances its reactivity and broadens its potential applications compared to these similar compounds.
Properties
IUPAC Name |
2-methyl-1,1-dioxothiolane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S/c1-6(5(7)8)3-2-4-11(6,9)10/h2-4H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFFRZYIBZKWRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCS1(=O)=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18458-93-0 |
Source
|
Record name | 2-methyltetrahydrothiophene-2-carboxylic acid 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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